molecular formula C13H18ClNO4S B2981340 tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate CAS No. 2230799-25-2

tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate

Cat. No.: B2981340
CAS No.: 2230799-25-2
M. Wt: 319.8
InChI Key: VJOUJZQVQXOKTM-UHFFFAOYSA-N
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Description

tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate: is an organic compound with the molecular formula C11H14ClNO4S. It is a solid substance that is typically used in organic synthesis and research applications. This compound is known for its reactivity due to the presence of the chlorosulfonyl group, which makes it a valuable intermediate in the synthesis of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)phenethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfonate Esters: Formed through nucleophilic substitution with alcohols.

Scientific Research Applications

Chemistry: tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide-based drugs and other biologically active molecules.

Biology: In biological research, this compound is used to modify proteins and peptides through sulfonylation reactions. It helps in studying protein functions and interactions.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that target specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules. The formation of these covalent bonds can alter the structure and function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

  • tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate
  • tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate
  • tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

Uniqueness: tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate is unique due to the presence of the phenethyl group, which provides additional reactivity and versatility compared to similar compounds. The phenethyl group can participate in additional chemical reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

tert-butyl N-[2-(4-chlorosulfonylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUJZQVQXOKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-25-2
Record name tert-butyl N-{2-[4-(chlorosulfonyl)phenyl]ethyl}carbamate
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